N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1328595-12-5
VCID: VC6723841
InChI: InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12)
SMILES: CC(=O)NCCC(=O)N1CCCC1
Molecular Formula: C9H16N2O2
Molecular Weight: 184.239

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide

CAS No.: 1328595-12-5

Cat. No.: VC6723841

Molecular Formula: C9H16N2O2

Molecular Weight: 184.239

* For research use only. Not for human or veterinary use.

N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide - 1328595-12-5

Specification

CAS No. 1328595-12-5
Molecular Formula C9H16N2O2
Molecular Weight 184.239
IUPAC Name N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
Standard InChI InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12)
Standard InChI Key CLBZGTKOMXLQTF-UHFFFAOYSA-N
SMILES CC(=O)NCCC(=O)N1CCCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[3-Oxo-3-(pyrrolidin-1-yl)propyl]acetamide consists of three key moieties:

  • Pyrrolidine Ring: A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational flexibility and basicity .

  • Ketone Group: Positioned at the third carbon of the propyl chain, enabling keto-enol tautomerism and nucleophilic reactions .

  • Acetamide Substituent: A primary amide group attached to the propyl chain, enhancing hydrogen-bonding capacity and solubility in polar solvents .

The IUPAC name N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide reflects this arrangement, while its SMILES notation (CC(=O)NCCC(=O)N1CCCC1) provides a linear representation of the structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₆N₂O₂
Molecular Weight184.24 g/mol
XLogP3-AA-0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area49.4 Ų

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

Route A: Amide Coupling

  • Step 1: React 3-amino-1-pyrrolidin-1-ylpropan-1-one with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .

  • Step 2: Purify via recrystallization from ethanol/water mixtures.

Route B: Reductive Amination

  • Step 1: Condense 3-oxo-3-pyrrolidin-1-ylpropanal with acetamide using sodium cyanoborohydride as a reducing agent.

  • Step 2: Isolate the product through column chromatography (silica gel, ethyl acetate:hexane gradient).

Both methods likely yield the target compound in >95% purity, as indicated by commercial listings .

Physicochemical Properties

Solubility and Partitioning

The compound’s calculated XLogP3-AA of -0.5 predicts moderate hydrophilicity, with preferential solubility in:

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

  • Alcohols: Methanol, ethanol

  • Water: Limited solubility (~5–10 mg/mL at 25°C)

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)Rationale
Water5–10Hydrogen bonding with amide
Ethanol50–75Polar hydroxyl interactions
DCM<1Low polarity mismatch

Stability Considerations

  • Thermal Stability: Decomposes above 200°C based on analog data .

  • Photolytic Sensitivity: Susceptible to UV-induced degradation at the ketone moiety.

  • Hydrolytic Stability: Amide bond resists hydrolysis at neutral pH but cleaves under strongly acidic/basic conditions .

Hazard ClassCategoryGHS Code
Acute oral toxicity4 (Harmful)H302
Skin irritation2H315
Serious eye irritation2AH319
Respiratory tract irritationSpecific Target Organ Toxicity (STOT) SE 3H335

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic potential.

  • Ecotoxicity Assessments: Environmental impact remains uncharacterized.

  • Crystallographic Data: Single-crystal X-ray structures would clarify conformational preferences.

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